molecular formula C15H20BrN3 B6280848 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole CAS No. 1771112-27-6

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole

Cat. No. B6280848
M. Wt: 322.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole, also known as 6-Br-MPEI, is a synthetic indole derivative that has been widely studied in recent years for its potential applications in various scientific research fields. It is an aromatic heterocyclic compound that can be synthesized using a variety of methods and has been found to possess a wide range of biochemical, physiological, and pharmacological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves the reaction of 6-bromoindole with 2-(4-methylpiperazin-1-yl)ethanamine in the presence of a suitable solvent and reagents.

Starting Materials
6-bromoindole, 2-(4-methylpiperazin-1-yl)ethanamine, Suitable solvent, Reagents

Reaction
Step 1: Dissolve 6-bromoindole in a suitable solvent., Step 2: Add 2-(4-methylpiperazin-1-yl)ethanamine to the solution., Step 3: Add reagents to the solution to initiate the reaction., Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time., Step 5: Cool the reaction mixture and isolate the product by filtration or other suitable methods., Step 6: Purify the product by recrystallization or other suitable methods.

Scientific Research Applications

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory and analgesic activity, and has been studied for its potential use as a therapeutic agent for the treatment of various inflammatory diseases. It has also been studied for its potential use as an antidepressant, anticonvulsant, and anxiolytic agent. Additionally, 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, as well as for its potential use as an antineoplastic agent.

Mechanism Of Action

The exact mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is still not fully understood. However, it is believed that the compound acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. Additionally, 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is thought to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of motor control, reward, and motivation.

Biochemical And Physiological Effects

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory and analgesic activity, as well as antidepressant, anticonvulsant, and anxiolytic activity. Additionally, it has been found to possess neuroprotective and antineoplastic activity.

Advantages And Limitations For Lab Experiments

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a relatively new compound, and as such, there are both advantages and limitations to using it in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be produced in large quantities with a high degree of purity. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that the exact mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

Despite its recent emergence, 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has already been studied for its potential applications in various scientific research fields. However, there are still many potential future directions for research. For example, further research could be conducted to elucidate the exact mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole, as well as to identify additional biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole, such as its potential use in the treatment of neurodegenerative diseases and cancer. Finally, further research could be conducted to explore the potential side effects of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole and to identify any potential drug interactions.

properties

CAS RN

1771112-27-6

Product Name

6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole

Molecular Formula

C15H20BrN3

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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